molecular formula C31H27N5OS B11665447 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B11665447
M. Wt: 517.6 g/mol
InChI Key: KALCZMBGABKSKM-BIZUNTBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both benzimidazole and carbazole moieties imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C31H27N5OS

Molecular Weight

517.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5OS/c1-2-35-27-14-8-6-12-24(27)25-18-23(16-17-28(25)35)19-32-34-30(37)21-38-31-33-26-13-7-9-15-29(26)36(31)20-22-10-4-3-5-11-22/h3-19H,2,20-21H2,1H3,(H,34,37)/b32-19+

InChI Key

KALCZMBGABKSKM-BIZUNTBRSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C6=CC=CC=C61

Origin of Product

United States

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